2-Benzyl-2-(trifluoromethyl)oxirane

Description

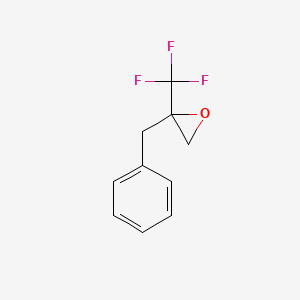

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-2-(trifluoromethyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c11-10(12,13)9(7-14-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSRGZRERQNXFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)(CC2=CC=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyl 2 Trifluoromethyl Oxirane and Analogues

Direct Epoxidation Strategies for Trifluoromethylated Alkenes

The direct epoxidation of alkenes is a cornerstone of organic synthesis. However, the presence of a strongly electron-withdrawing trifluoromethyl group on the double bond significantly deactivates it towards electrophilic attack, making this transformation challenging. researchgate.net Despite this, several oxidative and catalytic methods have been developed to overcome this hurdle.

Traditional epoxidizing agents like peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) are highly effective for electron-rich alkenes but often struggle with electron-deficient ones like 2-benzyl-3,3,3-trifluoropropene. libretexts.orgyoutube.com The reaction proceeds via a concerted mechanism where the peroxy acid delivers an electrophilic oxygen atom to the nucleophilic π-bond of the alkene. libretexts.org For trifluoromethylated alkenes, the reduced nucleophilicity of the double bond necessitates more forceful reaction conditions or more potent oxidizing agents.

While specific examples for 2-benzyl-3,3,3-trifluoropropene are not extensively detailed, the general principle involves overcoming the deactivating effect of the CF₃ group. Stronger oxidizing systems, such as those involving hypochlorites, have been employed for the epoxidation of various alkenes. researchgate.net These reactions often generate a reactive electrophilic species in situ that is capable of oxidizing the electron-poor double bond. Another powerful, albeit highly reactive, oxidant is HOF, which has been successful in the epoxidation of perfluoroalkylated olefins. researchgate.net

| Oxidant | Alkene Type | General Reactivity |

| Peroxy Acids (e.g., m-CPBA) | Electron-rich | High |

| Peroxy Acids (e.g., m-CPBA) | Electron-deficient (Trifluoromethylated) | Low, requires forcing conditions |

| Hypochlorites | General Alkenes | Moderate to High |

| HOF | Perfluoroalkylated Alkenes | High |

To enhance the efficiency and selectivity of epoxidation for challenging substrates, catalytic methods are often employed. Phase-transfer catalysis (PTC) is a valuable technique that facilitates the reaction between reactants in different phases (e.g., an aqueous oxidant and an organic substrate). wikipedia.orgresearchgate.net In the context of epoxidation, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, can transport an oxidizing anion (like hypochlorite (B82951) or a peroxyanion) from the aqueous phase to the organic phase containing the trifluoromethylated alkene. wikipedia.orgresearchgate.net This approach can accelerate the reaction rate under milder conditions. Dihydrocinchonidine-derived quaternary ammonium salts have been used as chiral phase-transfer catalysts for the asymmetric epoxidation of α,β-epoxyketones with aqueous sodium hypochlorite, suggesting potential applicability to trifluoromethylated systems for enantioselective synthesis. masterorganicchemistry.com

Catalytic systems using transition metals are also prominent. For instance, manganese and chromium-salen complexes are known to catalyze the epoxidation of alkenes. ethz.ch The development of peptide-based catalysts containing a trifluoromethyl ketone moiety has also been reported for the asymmetric epoxidation of various alkenes, achieving high yields and enantioselectivity. nih.gov These catalysts generate a reactive dioxirane (B86890) species in situ, which then acts as the electrophilic oxidant. nih.govbath.ac.uk Furthermore, engineered cytochrome P450 enzymes have demonstrated the ability to catalyze the epoxidation of alkenes like propylene (B89431) and styrene, indicating a potential biocatalytic route. caltech.edu

| Catalysis Type | Catalyst Example | Substrate | Key Feature |

| Phase-Transfer Catalysis | Quaternary Ammonium Salts | Alkenes in biphasic systems | Facilitates inter-phase transport of oxidant. wikipedia.orgresearchgate.net |

| Chiral PTC | Dihydrocinchonidine-derived salts | α,β-Epoxyketones | Enantioselective epoxidation. masterorganicchemistry.com |

| Transition Metal Catalysis | Manganese-salen complexes | Alkenes | Catalytic activation of oxidant. ethz.ch |

| Organocatalysis | Peptide-embedded Tfk | Alkenes | In situ generation of chiral dioxirane. nih.gov |

| Biocatalysis | Cytochrome P450 BM-3 | Alkenes (e.g., propylene) | 'Green' catalysis in aqueous media. caltech.edu |

The reactivity of trifluoromethylated alkenes in epoxidation is dominated by the powerful electron-withdrawing nature of the CF₃ group. This effect reduces the electron density of the C=C double bond, making it less nucleophilic and thus less reactive towards common electrophilic epoxidizing agents. researchgate.netrsc.org The position of other substituents on the alkene also plays a crucial role. For instance, in α-trifluoromethyl alkenes, the presence of electron-donating or electron-withdrawing groups on an adjacent aromatic ring can influence the reaction yield. rsc.org

Stereoselectivity is also governed by substituent effects. In catalytic asymmetric epoxidations, the interaction between the substrate and the chiral catalyst directs the face-selective delivery of the oxygen atom. The steric bulk and electronic properties of substituents near the double bond are critical in determining the enantiomeric excess of the resulting epoxide. ethz.ch For example, in epoxidations catalyzed by peptide-embedded ketones, the substitution pattern of the alkene significantly impacts the observed enantiomeric ratio. nih.gov

Indirect Synthesis via Precursor Functionalization

An alternative to direct epoxidation is the formation of the oxirane ring from an acyclic precursor that already contains the necessary carbon and oxygen atoms. This is often achieved through an intramolecular nucleophilic substitution reaction.

A well-established method for synthesizing epoxides is the base-induced cyclization of a vicinal halohydrin. youtube.commasterorganicchemistry.com This two-step approach first involves the formation of a halohydrin from the corresponding alkene. For the synthesis of 2-benzyl-2-(trifluoromethyl)oxirane, this would involve the reaction of 2-benzyl-3,3,3-trifluoropropene with a halogen (e.g., bromine or chlorine) in the presence of water to form a halohydrin. Subsequent treatment with a base, such as sodium hydroxide (B78521), deprotonates the hydroxyl group, and the resulting alkoxide attacks the adjacent carbon bearing the halogen in an intramolecular Sₙ2 reaction, displacing the halide and forming the epoxide ring. youtube.com

This method has been successfully applied to the synthesis of trifluoromethyloxirane from its corresponding halohydrin precursors. researchgate.net For example, 3-chloro-1,1,1-trifluoro-2-propanol, obtained from the reduction of 3-chloro-1,1,1-trifluoroacetone, can be cyclized to trifluoromethyloxirane using an aqueous alkali. google.com This strategy offers a robust alternative when direct epoxidation of the electron-deficient alkene is inefficient.

Trifluoromethyl ketones serve as versatile precursors for trifluoromethylated oxiranes. One synthetic route involves the reaction of a trifluoromethyl ketone with diazomethane (B1218177). nih.gov This reaction can lead to the formation of the corresponding oxirane, although the regioselectivity and the ratio of oxirane to other products, such as isomeric methyl vinyl ethers, can be solvent-dependent. nih.gov For instance, the treatment of certain trifluoromethyl ketones with diazomethane in ethanol (B145695) has been shown to produce the desired oxirane with high diastereoselectivity. nih.gov

Another related approach is the Darzens condensation, which involves the reaction of a ketone with an α-haloester carbanion to form an α,β-epoxy ester (a glycidic ester). While not directly using diazomethane, it represents a classic method for converting carbonyl compounds into epoxides and could be adapted for trifluoromethyl ketones. researchgate.net

Derivatization of Fluoro-alkenes/alkynes

The synthesis of trifluoromethyl-substituted oxiranes can be achieved through the chemical modification of trifluoromethylated alkenes and alkynes. These starting materials, or synthons, are valuable precursors due to the reactivity of the carbon-carbon double or triple bond, which allows for the introduction of the epoxide functionality. rsc.org

One common strategy involves the epoxidation of α-trifluoromethyl alkenes. Various methods have been developed for this transformation, often utilizing oxidizing agents to convert the double bond into an oxirane ring. rsc.org For instance, the oxidation of olefins like 2,2-bis(trifluoromethyl)ethene with sodium hypochlorite under phase transfer catalysis conditions has been shown to produce the corresponding epoxide in good yields (65-75%). researchgate.net While not directly producing this compound, this method demonstrates the principle of direct epoxidation of a fluoro-alkene.

Another approach involves the functionalization of trifluoromethylated alkynes. These compounds can undergo various transformations to build the necessary substitution pattern before epoxidation. For example, copper-catalyzed reactions of 1-(trifluoromethyl)alkynes can be controlled to yield different difluorinated products by adjusting ligands and bases, showcasing the versatility of these starting materials. researchgate.net The electrophilic fluorination of alkynes is another route to generate α-fluoroketones, which can then be converted to the target epoxides. nih.gov

The table below summarizes selected methods for the derivatization of fluoro-alkenes.

| Precursor Type | Reagent/Catalyst | Product Type | Key Features |

| α-Trifluoromethyl alkene | NiCl₂-glycine / Cyclobutanone oxime | gem-Difluoroalkene | Cross-electrophile coupling of C-F and C-C bonds. rsc.org |

| α-Trifluoromethyl alkene | Rose Bengal (photocatalyst) / β,γ-Unsaturated hydrazone | Dihydropyrazole-fused gem-difluoroalkene | Tandem radical cyclization/defluorinated alkylation. rsc.org |

| α-Trifluoromethyl alkene | Organic halides / N-hydroxyphthalimide (NHP) ester | gem-Difluoroallylation products | Electrochemical defluorination cross-coupling reaction. rsc.org |

| 1-(Trifluoromethyl)alkyne | Cu-catalyst / Various ligands and bases | Four types of CF₂-containing compounds | Switchable defluoroborylation and hydrodefluorination. researchgate.net |

Stereoselective Synthesis of this compound Chirality

Achieving stereocontrol in the synthesis of this compound is crucial, as the biological activity of chiral molecules often depends on their specific stereochemistry. The presence of a trifluoromethyl group at a quaternary stereocenter adds a significant layer of complexity to the synthesis.

Enantioselective Epoxidation Approaches

Enantioselective epoxidation aims to create one enantiomer of the epoxide in excess over the other. A notable approach is the copper(I)-catalyzed enantioselective epoxidation between aldehydes and α-trifluoromethyl diazosilanes. researchgate.netresearchgate.net This method is advantageous for its mild conditions and excellent diastereoselectivity and enantioselectivity, although it faces challenges from a competing racemic background reaction. researchgate.netresearchgate.net

Another strategy employs organocatalysis. Peptide-embedded trifluoromethyl ketones have been developed as catalysts for the asymmetric epoxidation of alkenes. nih.gov These catalysts generate a chiral dioxirane in situ, which then acts as the oxidant, achieving high yields and enantiomeric ratios for various alkenes. nih.govscilit.com Similarly, a galactose-derived trifluoromethyl ketone has been used for stereoselective epoxidation, demonstrating good stability and surprisingly high stereoselectivity given the catalyst's conformational freedom. scilit.com

The table below highlights different catalytic systems for enantioselective epoxidation.

| Catalyst System | Substrates | Key Outcome | Reference |

| Cu(I) / Chiral ligand | Aldehydes and α-trifluoromethyl diazosilanes | Chiral trifluoromethyl epoxides with excellent diastereo- and enantioselectivity. | researchgate.netresearchgate.net |

| Peptide-embedded Tfk | Alkenes | High yields (up to 89%) and enantiomeric ratios (up to 91.0:9.0). | nih.gov |

| Galactose-derived trifluoromethyl ketone | Olefins | Stable catalyst, moderate to high stereoselectivity. | scilit.com |

| Methylhydrazine / Aerobic conditions | β,β-Disubstituted enones | Enantioselective synthesis of epoxides with a tetrasubstituted trifluoromethylated carbon center. | nih.gov |

Diastereoselective Control in Synthetic Pathways

Diastereoselective synthesis is critical when a molecule has multiple stereocenters, aiming to form one diastereomer preferentially. For precursors to trifluoromethylated oxiranes, diastereoselectivity can be introduced during the formation of the carbon skeleton. An addition/oxa-Michael sequence has been used to create trifluoromethylated 1,3-dioxanes with high diastereoselectivity. rsc.orgresearchgate.net This reaction proceeds under mild conditions with good substrate scope. rsc.org

In the context of building the oxirane ring, the cyclization of a precursor molecule is a key step where diastereoselectivity can be controlled. For instance, the synthesis of azetidines from oxirane precursors has demonstrated that superbases like LiDA-KOR can induce regio- and diastereoselective ring formation, yielding products with a trans geometry. acs.org Although this example leads to an azetidine, the principle of controlling stereochemistry during ring closure is applicable to oxirane synthesis. The intramolecular cyclization of a chlorohydrin, formed from the reduction of a ketone, is a common route to epoxides where the stereochemistry of the alcohol dictates the final epoxide stereochemistry. google.com

Auxiliary-Controlled Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. acs.orgthieme-connect.com After the desired stereocenter is created, the auxiliary is removed. This strategy has been successfully applied to the synthesis of chiral α-trifluoromethyl-α-alkyl epoxides. acs.org

A key example involves an auxiliary-controlled asymmetric trifluoromethylation reaction. acs.org In this process, a chiral keto ester, derived from the readily available trans-2-phenylcyclohexanol as the chiral auxiliary, undergoes fluoride-initiated CF₃ addition. This key step achieves a diastereoselectivity of up to 86:14. The desired major diastereomer can be easily isolated with very high purity (>99.5:0.5 dr) through simple crystallization. The chiral auxiliary can then be recovered quantitatively and reused, making the process cost-effective and scalable. acs.org The resulting α-trifluoromethyl-α-hydroxy ester is then converted through several steps, including reduction to a diol, to yield the final chiral epoxide. acs.org

The table below outlines the key steps in an auxiliary-controlled synthesis of a chiral trifluoromethylated epoxide. acs.org

| Step | Description | Reagents/Conditions | Diastereomeric Ratio (dr) |

| 1 | Asymmetric Trifluoromethylation | Chiral keto ester, CF₃ source, fluoride (B91410) initiator | 86:14 |

| 2 | Purification | Crystallization | >99.5:0.5 |

| 3 | Conversion | Reduction of ester to diol | N/A |

| 4 | Cyclization | Formation of epoxide ring from diol | N/A |

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better heat and mass transfer, and potential for automation and scalability. beilstein-journals.orgpolimi.itresearchgate.net This technology is particularly well-suited for reactions involving hazardous reagents or intermediates, such as organolithium species or gaseous reactants. beilstein-journals.orgrsc.org

For the synthesis of trifluoromethylated compounds, flow chemistry has been used to optimize trifluoromethylation of aromatic heterocycles using photoredox catalysis. beilstein-journals.orgacs.org The use of microreactors in these processes allows for precise control over reaction parameters like residence time and temperature, leading to improved yields and selectivity. beilstein-journals.org

A significant application of flow chemistry in this area is the generation and use of reactive intermediates. For example, α-CF₃ oxiranyl zincate was successfully generated in a flow system by treating (S)-2-(trifluoromethyl)oxirane with n-BuLi and then ZnCl₂ at -50 °C, with very short residence times (20-100 seconds). acs.org This demonstrates the ability of flow reactors to handle unstable organometallic reagents that would be difficult to manage in a batch process. While the subsequent Negishi coupling was performed in batch, this highlights a powerful "flash chemistry" approach to create key intermediates. acs.org Continuous-flow systems have also been developed for the synthesis of the CuCF₃ reagent from fluoroform gas, which can then be used in subsequent trifluoromethylation reactions. rsc.org

Reactivity and Transformation Pathways of 2 Benzyl 2 Trifluoromethyl Oxirane

Nucleophilic Ring-Opening Reactions

The reaction of 2-Benzyl-2-(trifluoromethyl)oxirane with nucleophiles is characterized by a strong regioselective preference for attack at the less substituted C3 methylene (B1212753) (CH2) carbon. This preference is a consequence of both steric hindrance at the C2 position, which is a quaternary carbon, and the powerful electron-withdrawing nature of the adjacent trifluoromethyl group, which destabilizes any developing negative charge on the oxygen atom if the attack were to occur at C2. These reactions typically proceed via an Sₙ2 mechanism. beilstein-journals.orgresearchgate.net

Regioselective and Stereoselective Ring Opening with Oxygen Nucleophiles (e.g., Alcohols, Water)

The ring-opening of epoxides with oxygen nucleophiles like alcohols and water is a fundamental transformation for the synthesis of β-alkoxy and β-hydroxy alcohols, respectively. researchgate.net In the case of this compound, these reactions are anticipated to proceed with high regioselectivity. Under neutral or basic conditions, the nucleophile attacks the sterically accessible C3 carbon, leading to the formation of 3-alkoxy- or 3-hydroxy-2-benzyl-2-(trifluoromethyl)propan-1-ol derivatives. The reaction is expected to be stereospecific, with the nucleophile approaching from the side opposite to the C-O bond, resulting in an inversion of configuration at the C3 center. While alcohols are generally poor nucleophiles, the reaction can be facilitated under basic conditions or with the use of catalysts. researchgate.net

| Nucleophile | Reagents/Conditions | Product |

| Water (H₂O) | Neutral or basic | 1-Benzyl-1-(trifluoromethyl)propane-1,2-diol |

| Alcohol (R-OH) | Basic (e.g., NaOR) | 3-Alkoxy-1-benzyl-1-(trifluoromethyl)propan-2-ol |

Ring Opening with Nitrogen Nucleophiles (e.g., Amines, Azides)

Nitrogen-based nucleophiles, such as primary and secondary amines, readily react with epoxides to yield valuable β-amino alcohols. nih.gov For this compound, the reaction with amines is expected to occur regioselectively at the C3 position, affording the corresponding 3-amino-1-benzyl-1-(trifluoromethyl)propan-2-ol. beilstein-journals.orgnih.gov The reaction typically proceeds without the need for a catalyst, although Lewis acids can be employed to enhance reactivity. nih.gov

The azide (B81097) ion (N₃⁻) is another potent nitrogen nucleophile that opens the epoxide ring at the C3 position to give a β-azido alcohol. This product is a versatile intermediate that can be subsequently reduced to a primary β-amino alcohol or used in cycloaddition reactions. The ring-opening with sodium azide is a standard method that proceeds with high stereoselectivity. nih.gov

| Nucleophile | Reagents/Conditions | Product |

| Primary Amine (R-NH₂) | Neat or in a solvent (e.g., EtOH, THF) | 3-(Alkylamino)-1-benzyl-1-(trifluoromethyl)propan-2-ol |

| Secondary Amine (R₂NH) | Neat or in a solvent | 3-(Dialkylamino)-1-benzyl-1-(trifluoromethyl)propan-2-ol |

| Sodium Azide (NaN₃) | EtOH/H₂O | 3-Azido-1-benzyl-1-(trifluoromethyl)propan-2-ol |

Reactions with Sulfur and Carbon Nucleophiles

Sulfur nucleophiles, such as thiols, are effective for the ring-opening of epoxides, leading to β-hydroxy sulfides. The reaction of this compound with a thiol (R-SH) under basic conditions (to form the more nucleophilic thiolate, RS⁻) would result in the formation of 3-(alkylthio)-1-benzyl-1-(trifluoromethyl)propan-2-ol, with the attack occurring at the C3 position. researchgate.net

Carbon nucleophiles, such as Grignard reagents and organolithium compounds, also react with epoxides. However, their reactivity with highly fluorinated substrates can be complex. The expected product from the reaction with a Grignard reagent (RMgX) would be a result of attack at the C3 carbon, yielding a new carbon-carbon bond and forming a tertiary alcohol after acidic workup.

| Nucleophile | Reagents/Conditions | Product |

| Thiol (R-SH) | Basic conditions (e.g., NaH) | 3-(Alkylthio)-1-benzyl-1-(trifluoromethyl)propan-2-ol |

| Grignard Reagent (R-MgX) | Ethereal solvent (e.g., Et₂O, THF) | 1-Benzyl-1-(trifluoromethyl)alkan-2-ol |

Lithiation-Borylation and other Organometallic Transformations

A more sophisticated transformation involves the lithiation of the oxirane ring followed by borylation. This methodology has been developed for 2-(trifluoromethyl)oxirane (B1348523) and provides access to versatile trifluoromethyl-substituted tertiary boronic esters. bris.ac.uknih.gov By analogy, this compound could undergo deprotonation at the C3 carbon using a strong base like s-butyllithium (s-BuLi). The resulting lithiated intermediate can be trapped with a boronic ester (e.g., neopentyl boronate). This is followed by a 1,2-metalate rearrangement to furnish a densely functionalized tertiary boronic ester. bris.ac.ukacs.org This transformation is highly valuable as it creates a new stereocenter and introduces a boronic ester moiety, which is a versatile handle for further synthetic manipulations, including cross-coupling reactions. nih.govnih.gov

Electrophilic Ring-Opening Reactions

In contrast to nucleophilic ring-opening, electrophilic ring-opening reactions proceed under acidic conditions where the epoxide oxygen is first protonated. This enhances the electrophilicity of the ring carbons and favors a reaction mechanism with more Sₙ1 character.

Acid-Catalyzed Ring Opening (e.g., Hydrogen Halides, Superacids)

Under acidic conditions, the regioselectivity of the ring-opening of this compound is expected to be reversed. Protonation of the epoxide oxygen leads to a transition state with significant carbocation character. The tertiary benzylic carbon (C2) is better able to stabilize a positive charge than the primary carbon (C3), despite the presence of the electron-withdrawing CF₃ group. Consequently, the nucleophile will preferentially attack the more substituted C2 carbon. thieme-connect.com

Reactions with hydrogen halides (HX), for instance, would lead to the formation of 2-halo-2-benzyl-1-(trifluoromethyl)propan-1-ol. The use of superacids, such as triflic acid (TfOH), can catalyze Friedel-Crafts type alkylations of aromatic compounds. thieme-connect.comresearchgate.net In such a reaction, the protonated epoxide acts as a potent electrophile, which would alkylate an arene at the C2 position to afford α-(trifluoromethyl)-β-arylethanol derivatives. thieme-connect.comresearchgate.net

| Reagent | Nucleophile/Arene | Product |

| Hydrogen Halide (HX) | Halide ion (X⁻) | 2-Halo-2-benzyl-3,3,3-trifluoropropan-1-ol |

| Triflic Acid (TfOH) | Benzene | 2-Benzyl-3,3,3-trifluoro-1-phenylpropan-1-ol |

| Triflic Acid (TfOH) | Toluene | 2-Benzyl-3,3,3-trifluoro-1-(p-tolyl)propan-1-ol |

Halofluorination and Related Electrophilic Reactions

The reactivity of this compound in halofluorination and related electrophilic reactions is influenced by the strong electron-withdrawing nature of the trifluoromethyl group. masterorganicchemistry.com Generally, halofluorination reactions involve an electrophilic species and a nucleophilic fluoride (B91410) source to convert an alkene into a fluoroalkane. thieme-connect.de While specific studies on the halofluorination of this compound are not extensively detailed in the provided results, the behavior of similar fluorinated compounds provides insight. For instance, monofluoroalkenes readily undergo halofluorination to produce geminal difluorides due to the stabilization of the intermediate carbocation by the fluorine substituent. thieme-connect.de

In the context of electrophilic additions to oxiranes, the reaction of 2,2-bis(trifluoromethyl)oxirane (B3041556) with strong acids like fluorosulfonic acid proceeds regioselectively to yield tertiary alcohols. researchgate.net This suggests that electrophilic attack on the oxirane oxygen is followed by ring-opening at the more substituted carbon, a pathway likely favored for this compound as well, due to the stabilization of the resulting tertiary carbocation by the benzyl (B1604629) group.

Rearrangement Reactions of this compound

Isomerization Pathways

The isomerization of epoxides to ketones is a known transformation that can be catalyzed by various reagents. For 2,3-disubstituted epoxides, this reaction can be highly regioselective. acs.org In the case of this compound, isomerization would likely lead to the formation of a ketone. The regioselectivity of this process is influenced by the substituents on the oxirane ring. For instance, with trans-epoxides, a Lewis acid and a cobalt carbonyl complex catalyst system has been shown to be effective. acs.org It is plausible that similar catalytic systems could induce the isomerization of this compound. The strong electron-withdrawing trifluoromethyl group is known to influence the stability of adjacent carbocations, which could direct the regiochemical outcome of the ring opening and subsequent rearrangement. masterorganicchemistry.com

Ring Expansion to Other Heterocycles (e.g., Oxetanes, Azetidines)

The ring expansion of oxiranes provides a valuable route to four-membered heterocycles like oxetanes and azetidines. sioc-journal.cnbeilstein-journals.org This transformation can be achieved through various synthetic strategies, including reactions with diazo compounds or intramolecular cyclizations. sioc-journal.cnbeilstein-journals.org

Oxetanes: The synthesis of oxetanes from oxiranes can occur via an epoxide ring-opening followed by a ring-closing sequence. acs.org For example, opening an epoxide with a nucleophile that contains a leaving group can generate a precursor that cyclizes to form the oxetane (B1205548) ring. acs.org A Corey-Chaykovsky epoxidation followed by a regioselective ring-expansion has also been utilized to synthesize trifluoromethyl-substituted oxetanes from trifluoromethyl ketones, highlighting a viable pathway from related precursors. researchgate.net

Azetidines: The synthesis of azetidines from oxirane precursors is also a well-established method. nih.govacs.org A general and scalable two-step method involves the reaction of N-substituted benzylamines with epichlorohydrin (B41342) or other 2-substituted oxiranes to form key intermediates, which then undergo a kinetically controlled, regio- and diastereoselective ring closure to yield azetidines. nih.govacs.org For instance, N-methyl-1-(2-(trifluoromethyl)phenyl)methanamine has been reacted with (3-propyloxiran-2-yl)methyl 4-methylbenzenesulfonate (B104242) to produce an intermediate that could potentially lead to a trifluoromethyl-substituted azetidine. acs.org Furthermore, ring expansion of aziridines, which can be synthesized from oxiranes, to azetidines has been demonstrated using various methods, including biocatalytic chim.itacs.org-Stevens rearrangement and visible-light-induced reactions. nih.gov

Catalytic Transformations Involving this compound

Transition Metal Catalyzed Processes (e.g., Cobalt, Copper, Palladium)

Transition metal catalysis offers a powerful tool for the transformation of epoxides, including those bearing trifluoromethyl groups.

Cobalt: Cobalt catalysts have been employed in the ring-opening of epoxides. For instance, vitamin B12 and its derivatives can catalyze the regioselective ring-opening of epoxides with aryl halides. acs.org The regioselectivity of this reaction is dependent on the cobalt catalyst used. acs.org Cobalt-catalyzed C(sp³)–H functionalization reactions have also gained prominence due to their cost-effectiveness and mild reaction conditions compared to second and third-row transition metals. rsc.org

Copper: Copper-catalyzed reactions are widely used in organic synthesis. Copper(I) catalysts, in conjunction with chiral ligands, have been used for the asymmetric ring expansion of oxetanes to tetrahydrofurans using diazo esters. acs.org Copper-catalyzed multicomponent reactions are also effective for synthesizing various heterocycles. rsc.org For example, copper(II) sulfate (B86663) has been used to catalyze the cascade cyclization of enynes with Togni's reagent, carbon dioxide, and amines to produce trifluoromethyl-substituted carbamates. rsc.org Additionally, copper-catalyzed trifluoromethylation of alkenes is a well-established method. chinesechemsoc.orgacs.org

Palladium: Palladium catalysis is extensively used for cross-coupling reactions. eie.gr Palladium-catalyzed reactions of benzyl halides with various partners are common. nih.govacs.org For instance, palladium catalysts have been used for the benzylation of heterocyclic aromatic compounds. acs.org While direct reactions with this compound are not explicitly detailed, the reactivity of similar substrates suggests potential applications. For example, palladium-catalyzed reactions of 2-phenylpyridine (B120327) with 2-(phenoxymethyl)oxirane have been reported. rsc.org Furthermore, palladium-catalyzed three-component coupling reactions involving benzylpalladium intermediates are known. researchgate.net

Organocatalytic Applications

Organocatalysis provides a metal-free alternative for various chemical transformations. uni-giessen.de Chiral phosphoric acids, for example, have been used as catalysts in enantioselective reactions. acs.org Organocatalytic methods have been developed for the synthesis of chiral α-CF3 allylboronic acids from alkenyl boroxines via an asymmetric homologation strategy. researchgate.net Lithiation-borylation of 2-trifluoromethyl oxirane has been shown to produce versatile trifluoromethyl-substituted α-tertiary boronic esters. researchgate.net These organocatalytic approaches highlight the potential for stereoselective transformations of this compound and related compounds.

Phase Transfer Catalysis in Ring Opening

Phase transfer catalysis (PTC) represents a potent methodology for facilitating reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This technique is particularly advantageous for the ring-opening of epoxides, as it allows for the use of a variety of nucleophiles under mild conditions, often with enhanced reactivity and selectivity. While specific research on the phase transfer-catalyzed ring-opening of this compound is not extensively documented in publicly available literature, significant insights can be drawn from studies on structurally analogous compounds, such as 2,2-bis(trifluoromethyl)oxirane. The principles and observed reactivity patterns in these related systems provide a strong predictive framework for the behavior of this compound under similar conditions.

The ring-opening of trifluoromethyl-substituted oxiranes under PTC conditions is characterized by high regioselectivity. The nucleophile exclusively attacks the less sterically hindered carbon atom of the oxirane ring, leading to the formation of tertiary alcohols. researchgate.net This regioselective attack is a key feature of the reaction mechanism.

In a typical PTC system for epoxide ring-opening, a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) hydrogensulfate, is employed as the catalyst. lookchem.com The catalyst facilitates the transfer of an anionic nucleophile from the aqueous or solid phase into the organic phase containing the epoxide. The reaction of 2,2-bis(trifluoromethyl)oxirane with various alcohols in the presence of a base like sodium or potassium hydroxide (B78521) has been successfully demonstrated using this method. lookchem.com It is anticipated that this compound would react in a similar manner, yielding the corresponding tertiary alcohol.

The reactivity of the nucleophile plays a crucial role in the outcome of these reactions. Studies on 2,2-bis(trifluoromethyl)oxirane have shown that fluorinated alcohols exhibit high reactivity, affording ring-opened products in excellent yields. lookchem.com In contrast, less nucleophilic alcohols such as benzyl alcohol and phenol (B47542) show lower reactivity and result in more modest yields under similar conditions. lookchem.comcore.ac.uk Sulfur nucleophiles have also been shown to be effective in the ring-opening of trifluoromethylated epoxides under mild conditions. researchgate.net

The general mechanism for the PTC-mediated ring-opening with an alcohol involves the deprotonation of the alcohol by the base in the aqueous phase, followed by the transfer of the resulting alkoxide ion into the organic phase by the phase transfer catalyst. This is followed by the nucleophilic attack of the alkoxide on the epoxide, leading to the ring-opened product.

The table below summarizes the research findings for the phase transfer-catalyzed ring-opening of the analogous compound, 2,2-bis(trifluoromethyl)oxirane, with various alcohols. This data provides a valuable reference for predicting the behavior of this compound.

Table 1: Phase Transfer-Catalyzed Ring Opening of 2,2-bis(trifluoromethyl)oxirane with Various Alcohols

| Nucleophile (Alcohol) | Catalyst | Base | Product | Yield (%) | Reference |

| Methanol (B129727) | [(C₄H₉)₄N]⁺HSO₄⁻ | NaOH | 2-hydroxy-2-(trifluoromethyl)-3-methoxy-3,3-bis(trifluoromethyl)propane | Moderate | lookchem.com |

| 2-Ethoxyethanol | [(C₄H₉)₄N]⁺HSO₄⁻ | NaOH | 1-(2-ethoxyethoxy)-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propan-2-ol | 43 | lookchem.comcore.ac.uk |

| Ethylene glycol | [(C₄H₉)₄N]⁺HSO₄⁻ | NaOH | 3,3,3-trifluoro-2-hydroxy-1-((2-hydroxyethoxy)methyl)-2-(trifluoromethyl)propan-2-ol | 53 | lookchem.com |

| Benzyl alcohol | [(C₄H₉)₄N]⁺HSO₄⁻ | NaOH | 1-(benzyloxy)-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propan-2-ol | 31-35 | researchgate.netlookchem.comcore.ac.uk |

| Phenol | [(C₄H₉)₄N]⁺HSO₄⁻ | NaOH | 3,3,3-trifluoro-2-hydroxy-1-phenoxy-2-(trifluoromethyl)propan-2-ol | 31-35 | researchgate.netlookchem.comcore.ac.uk |

| Trifluoroethanol | [(C₄H₉)₄N]⁺HSO₄⁻ | NaOH | 3,3,3-trifluoro-2-hydroxy-1-((2,2,2-trifluoroethoxy)methyl)-2-(trifluoromethyl)propan-2-ol | 82-97 | lookchem.com |

| Isopropanol | [(C₄H₉)₄N]⁺HSO₄⁻ | NaOH | bis(3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl) ether | 56 | lookchem.com |

Stereochemical Aspects of 2 Benzyl 2 Trifluoromethyl Oxirane Chemistry

Chiral Induction in Epoxidation and Ring-Opening Processes

The formation of 2-benzyl-2-(trifluoromethyl)oxirane and its subsequent reactions are often designed to control the stereochemical outcome. Chiral induction, the preferential formation of one enantiomer or diastereomer over another, is a key strategy in the synthesis and transformation of this epoxide.

During the epoxidation of the corresponding alkene, the use of chiral catalysts can direct the approach of the oxidizing agent, leading to an enantiomerically enriched product. Similarly, the ring-opening of racemic or enantiomerically enriched this compound with various nucleophiles can proceed with high levels of chiral induction, particularly when catalyzed by chiral Lewis acids or enzymes. researchgate.net The electrophilic nature of the strained three-membered ring facilitates nucleophilic attack, and the stereochemical course of this reaction is highly dependent on the nature of the nucleophile, the catalyst, and the reaction conditions. researchgate.net

The ring-opening of epoxides is a versatile method for creating 1,2-difunctionalized compounds. researchgate.net In the case of this compound, the regioselectivity of the nucleophilic attack is influenced by the electronically withdrawing trifluoromethyl group. Nucleophilic attack generally occurs at the less substituted carbon (C3) under basic or neutral conditions, following an SN2 mechanism. beilstein-journals.org However, under acidic conditions, the reaction may proceed through a more carbocation-like transition state, potentially leading to attack at the more substituted C2 position. The presence of a chiral catalyst can influence both the regio- and stereoselectivity of the ring-opening. researchgate.net

Diastereoselectivity in Multi-Step Conversions

In multi-step synthetic sequences involving this compound, controlling diastereoselectivity is crucial for obtaining the desired stereoisomer of the final product. The stereochemistry established in the initial ring-opening step often dictates the stereochemical outcome of subsequent transformations.

For instance, the reaction of this compound with a chiral nucleophile will generate a diastereomeric mixture. The ratio of these diastereomers is determined by the degree of facial selectivity in the nucleophilic attack. Subsequent reactions on this diastereomeric mixture can either preserve or alter the stereochemical relationships, leading to complex stereochemical outcomes.

A notable example is the Petasis reaction, a multi-component reaction that can be used to synthesize β-amino-α-trifluoromethyl alcohols with high diastereoselectivity. nih.gov While not directly involving the pre-formed oxirane, the principles of controlling stereochemistry in the formation of related structures are highly relevant. The diastereoselectivity of such reactions is often influenced by steric and electronic factors of the reactants and any chiral auxiliaries or catalysts employed. nih.gov

The following table provides examples of diastereoselectivity in related reactions, highlighting the influence of reactants and conditions on the stereochemical outcome.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Diastereomeric Ratio (dr) | Reference |

| N-Boc-proline methyl ester | TMS-CF3 then NaBH4 | 0 °C | 96:4 | uzh.ch |

| Glyoxal derivatives | (+)-Pulegon-derived β-amino alcohol then TMS-CF3/TBAF | - | 11:1 to >50:1 | nih.gov |

Enantiomeric Purity Determination Methodologies (e.g., NMR-based Methods)

Determining the enantiomeric purity (or enantiomeric excess, ee) of this compound and its derivatives is essential for assessing the success of asymmetric syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. libretexts.org

In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral auxiliary, the enantiomers are converted into diastereomers, which have distinct NMR spectra. libretexts.orgresearchgate.net This differentiation allows for the quantification of each enantiomer by integrating the corresponding signals.

Common chiral auxiliaries used in NMR-based ee determination include:

Chiral Derivatizing Agents (CDAs): These agents react with the analyte to form covalent diastereomers. For alcohols, which can be formed from the ring-opening of epoxides, chiral acids like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) are frequently used. researchgate.net

Chiral Solvating Agents (CSAs): These agents form non-covalent diastereomeric complexes with the analyte, leading to chemical shift differences. Chiral alcohols, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol, are effective CSAs for a variety of compounds. missouri.edu

Chiral Lanthanide Shift Reagents: These paramagnetic complexes can also induce significant chemical shift differences between enantiomers. libretexts.org

The choice of method depends on the functional groups present in the molecule and the desired level of accuracy. For instance, the fluorine (¹⁹F) NMR spectrum can be particularly useful for analyzing compounds containing a trifluoromethyl group, such as derivatives of this compound, often providing clean and well-resolved signals. acs.org

Retention and Inversion of Stereochemistry During Transformations

The stereochemical outcome of reactions involving the chiral center of this compound is governed by the reaction mechanism. Understanding whether a reaction proceeds with retention or inversion of stereochemistry is fundamental to predictable synthesis.

Nucleophilic substitution reactions at a chiral center can proceed through various mechanisms, most commonly SN1 or SN2. An SN2 reaction typically results in a complete inversion of stereochemistry at the reaction center. In the context of epoxide ring-opening, a direct backside attack of the nucleophile at one of the carbon atoms of the epoxide ring leads to inversion of configuration at that center. For this compound, nucleophilic attack at the C3 position will result in inversion at C3, while the stereochemistry at C2 remains unchanged initially.

Conversely, reactions that proceed through an SN1 mechanism, involving a planar carbocation intermediate, will lead to racemization, producing a mixture of both retention and inversion products.

The following table summarizes the expected stereochemical outcomes for common reaction types.

| Reaction Type | Typical Stereochemical Outcome |

| SN2 | Inversion |

| SN1 | Racemization (Inversion + Retention) |

| Double SN2 | Retention |

| Neighboring Group Participation | Retention |

Computational and Theoretical Studies on 2 Benzyl 2 Trifluoromethyl Oxirane

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Currently, there are no specific Density Functional Theory (DFT) studies available in the public domain that investigate the reaction mechanisms of 2-Benzyl-2-(trifluoromethyl)oxirane. DFT is a powerful computational method used to study the electronic structure of many-body systems. In the context of this molecule, DFT calculations would be invaluable for elucidating the transition states and reaction pathways of its various transformations, such as nucleophilic ring-opening reactions. Such studies would typically involve mapping the potential energy surface to identify the lowest energy pathways for reactions, providing insights into reaction kinetics and thermodynamics.

Elucidation of Regioselectivity and Stereoselectivity via Quantum Chemical Calculations

There is a lack of specific quantum chemical calculations aimed at elucidating the regioselectivity and stereoselectivity of reactions involving this compound. For an unsymmetrically substituted epoxide like this, nucleophilic attack can occur at either of the two carbon atoms of the oxirane ring. Quantum chemical calculations, including methods like DFT, would be instrumental in predicting the preferred site of attack. These calculations would typically analyze the energies of the transition states leading to the different possible products, thereby explaining the observed or predicted regioselectivity and stereoselectivity under various reaction conditions (e.g., acidic or basic catalysis).

Analysis of Electronic Structures and their Influence on Reactivity

A detailed analysis of the electronic structure of this compound and its influence on reactivity has not been specifically reported. Such an analysis would involve examining the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. The presence of the electron-withdrawing trifluoromethyl group and the benzyl (B1604629) group would significantly influence the electronic properties of the oxirane ring. Understanding these electronic factors is crucial for predicting the molecule's reactivity towards different reagents.

| Property | General Influence on Reactivity of Epoxides |

| Electron-withdrawing groups (e.g., -CF₃) | Can increase the electrophilicity of the adjacent carbon atom, potentially influencing the regioselectivity of nucleophilic attack. |

| Electron-donating/releasing groups (e.g., Benzyl) | Can stabilize a developing positive charge on an adjacent carbon atom, which is relevant in acid-catalyzed ring-opening reactions. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energy and localization of the LUMO can indicate the most likely site for nucleophilic attack. |

| Electrostatic Potential Map | Visualizes the charge distribution and helps identify electrophilic and nucleophilic sites on the molecule. |

Prediction of Novel Reaction Pathways and Catalytic Effects

There are no published computational studies that predict novel reaction pathways or catalytic effects for this compound. Theoretical chemistry can be a powerful tool for discovering new reactions and understanding the role of catalysts. For this oxirane, computational studies could explore reactions beyond simple ring-opening, such as rearrangements or cycloadditions. Furthermore, the effect of various catalysts (e.g., Lewis acids, Brønsted acids, or organocatalysts) on the reaction rates and selectivities could be modeled to guide experimental work and develop new synthetic methodologies.

Advanced Research Applications of 2 Benzyl 2 Trifluoromethyl Oxirane As a Synthetic Building Block

Precursors for Fluoroorganic Amino Alcohols and Amines

The ring-opening of epoxides with nitrogen nucleophiles is a fundamental and efficient method for the synthesis of β-amino alcohols. nih.govuzh.ch In the case of 2-benzyl-2-(trifluoromethyl)oxirane, this reaction provides a direct route to valuable fluoroorganic amino alcohols, which are significant precursors for pharmaceuticals and chiral ligands. The reaction typically proceeds with high regioselectivity, where the nucleophilic amine attacks the less sterically hindered carbon of the oxirane ring.

The reaction of this compound with primary or secondary amines, such as benzylamine (B48309) or dibenzylamine, can be carried out under mild conditions, often at room temperature in a solvent like tetrahydrofuran (B95107) (THF), to afford the corresponding trifluoromethylated amino alcohols in high yields. nih.gov These products can then be subjected to further transformations; for instance, N-benzyl groups can be smoothly removed via hydrogenolysis to yield the primary amino alcohol. uzh.ch

Optically active oxiranes are particularly attractive building blocks for creating chiral organofluorine compounds. nih.gov Using an enantiomerically pure form of the oxirane allows for the synthesis of optically active amino alcohols, which are crucial for the development of asymmetric catalysts and stereospecific drug candidates. uzh.ch

| Oxirane Precursor | Amine Nucleophile | Solvent | Product Type | Reference |

|---|---|---|---|---|

| 2-Substituted-2-(trifluoromethyl)oxirane | Benzylamine | THF | N-Benzylated β-amino-α-trifluoromethyl alcohol | nih.govuzh.ch |

| 2-Substituted-2-(trifluoromethyl)oxirane | Dibenzylamine | THF | N,N-Dibenzylated β-amino-α-trifluoromethyl alcohol | nih.gov |

| 2-(Trifluoromethyl)oxirane (B1348523) | Ammonium (B1175870) Hydroxide (B78521) | Aqueous | Tris(3,3,3-trifluoro-2-hydroxypropyl)amine | nih.gov |

| (S)-2-(Trifluoromethyl)oxirane | (R)-α-Methylbenzylamine | Not Specified | Chiral β-amino-α-trifluoromethyl alcohol | nih.gov |

Building Blocks for Fluoro-heterocycles (e.g., Oxetanes, Azetidines, Pyrazoles, Indanones)

The reactivity of this compound makes it an excellent starting material for the synthesis of various fluorinated heterocyclic systems. These scaffolds are of great interest in medicinal chemistry due to their unique structural and electronic properties.

Azetidines : Trifluoromethyl-substituted azetidines can be accessed through multi-step synthetic routes starting from trifluoromethylated building blocks. For example, ring-expansion reactions of trifluoromethyl-aziridine derivatives or cyclization of β-amino-β-trifluoromethyl esters are established methods. nih.gov More directly, strain-release reactions of highly reactive intermediates like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, which can be derived from trifluoromethylated precursors, provide access to diversely substituted 2-(trifluoromethyl)azetidines. nih.gov

Pyrazoles : The synthesis of fluorinated pyrazoles can be achieved using α,β-unsaturated trifluoromethylketones as key intermediates. umich.edu These ketones can be prepared from precursors derivable from this compound. The reaction of these enones with hydrazine (B178648) derivatives leads to cyclization, forming the pyrazole (B372694) ring. For instance, the reaction of β-alkoxy-substituted trifluoromethyl enones with hydrazines can form pyrazolines, which are then oxidized to the corresponding pyrazoles. umich.edu

Oxetanes : While the direct conversion of an oxirane to an oxetane (B1205548) is a ring expansion, building blocks derived from this compound can be used to construct oxetane rings. For example, intramolecular Williamson etherification of a suitable 1,3-halohydrin is a common strategy for oxetane synthesis. beilstein-journals.org The oxirane can be opened to form a diol or halohydrin, which can then be elaborated and cyclized to form a substituted oxetane.

| Target Heterocycle | Key Intermediate/Strategy | Precursor Class | Reference |

|---|---|---|---|

| 2-(Trifluoromethyl)azetidine | Strain-release ring-opening | 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | nih.gov |

| Trifluoromethyl-substituted Pyrazole | Cyclocondensation with hydrazine | α,β-Unsaturated trifluoromethylketone | umich.edu |

| Trifluoromethyl-substituted Oxetane | Intramolecular Williamson etherification | 1,3-Halohydrin (from oxirane opening) | beilstein-journals.org |

| Trifluoromethyl-substituted Furan | Cyclization via silver triflate | Acetylenic trifluoromethyl ketone | umich.edu |

| Trifluoromethyl-substituted Morpholine | Multi-step synthesis from oxirane | 2-(Trifluoromethyl)oxirane | researchgate.net |

Synthesis of Fluoroalkylated Alcohols and Ethers

The reaction of this compound with oxygen-based nucleophiles, such as alcohols and phenols, provides a straightforward method for synthesizing fluoroalkylated alcohols and ethers. These reactions are often catalyzed by acids or bases. A particularly effective method involves the use of phase transfer catalysis (PTC), which allows the reaction to proceed under mild conditions with a simple base like sodium or potassium hydroxide. researchgate.net

For example, the reaction of 2,2-bis(trifluoromethyl)oxirane (B3041556) with alcohols like methanol (B129727) or benzyl (B1604629) alcohol under PTC conditions yields the corresponding tertiary alcohols, ArOCH2C(CF3)2OH. researchgate.net This methodology is directly applicable to this compound, which would react with an alcohol (R-OH) to produce 3-alkoxy-1-phenyl-2-(trifluoromethyl)propan-2-ol. The electron-withdrawing CF3 group facilitates the nucleophilic attack at the methylene (B1212753) carbon of the oxirane.

Derivatization to Form Advanced Fluorinated Scaffolds (e.g., Boronates, Propionic Acids)

The versatility of this compound extends to its derivatization into more complex fluorinated scaffolds, which serve as key intermediates in organic synthesis, particularly for cross-coupling reactions.

Boronates : A significant application is the synthesis of α-trifluoromethylated boronates. rsc.orgacs.org One elegant strategy involves the ring-opening lithiation–borylation of 2-trifluoromethyl oxirane. acs.org In this process, the oxirane reacts with an organoboronic ester in the presence of a strong base like lithium diisopropylamide (LDA). This generates a boronate complex that undergoes a 1,2-migration to yield a versatile tertiary α-trifluoromethylated boronate ester. acs.org These fluorinated boronic esters are valuable building blocks for constructing complex molecules through Suzuki-Miyaura cross-coupling and other transformations. rsc.orgualberta.ca

Propionic Acids : While direct conversion to a propionic acid is less common, the functional handles introduced by the oxirane ring-opening can be elaborated to produce fluorinated propionic acid derivatives. For example, the hydroxyl group of the ring-opened product can be oxidized to a carboxylic acid, or a carbon-carbon bond-forming reaction can be used to introduce the necessary carboxyl group or its precursor.

| Target Scaffold | Synthetic Strategy | Key Reagents | Reference |

|---|---|---|---|

| α-Trifluoromethylated Boronate Ester | Ring-opening lithiation–borylation | Organoboronic ester, LDA, TESOTf | acs.org |

| α-Trifluoromethyl Boronic Ester | Addition to an organoboron precursor | 2-Trifluoromethyl oxirane derivative | rsc.org |

Development of Research Reagents and Probes (e.g., Photoaffinity Labels)

Photoaffinity labeling (PAL) is a powerful technique used in chemical biology to identify and study ligand-biomolecule interactions. researchgate.net Photoreactive probes, which form a covalent bond with their target upon UV irradiation, are essential for this method. Aryl trifluoromethyl diazirines are highly effective photophores due to their small size, rapid photolysis, and the inert nature of the resulting carbene insertion products. researchgate.net

This compound serves as a valuable precursor for synthesizing these complex probes. The trifluoromethyl group is a critical component of the diazirine photophore. Synthetic routes to diazirine-containing probes often start from an aryl trifluoromethyl ketone. researchgate.netlstmed.ac.uk This ketone can be prepared through various methods, and building blocks derived from the oxirane can be incorporated into the probe's structure to provide handles for conjugation (e.g., an alkyne for click chemistry) or to mimic the structure of a known ligand. lstmed.ac.ukmdpi.com For example, a synthetic sequence could involve the ring-opening of the oxirane to install a linker, which is then attached to a diazirine-containing aromatic ring. researchgate.net

Utility in Polymer and Materials Science Research (e.g., for specialized polymers, membranes)

The unique properties of fluorinated polymers, such as chemical inertness, thermal stability, and low surface energy, make them highly desirable for advanced materials applications, including specialized membranes, coatings, and optical materials. researchgate.net this compound can be used to synthesize functional monomers for the creation of such materials.

The oxirane ring can be opened with a suitable nucleophile that also contains a polymerizable group, such as an acrylate (B77674) or methacrylate. This transforms the oxirane into a monomer bearing a trifluoromethyl group and a benzyl substituent. The radical copolymerization of such α-trifluoromethyl-containing monomers with other fluorinated or non-fluorinated monomers allows for the synthesis of a wide range of alternating or random copolymers with tailored properties. researchgate.net These polymers can be used in applications ranging from polymer electrolyte membranes for fuel cells to advanced lithography and protective coatings. researchgate.net

Future Research Directions for 2 Benzyl 2 Trifluoromethyl Oxirane

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Future efforts in this area will likely concentrate on the design and application of new catalysts to control the regioselectivity and stereoselectivity of the ring-opening reactions of 2-Benzyl-2-(trifluoromethyl)oxirane. While research on similar epoxides provides a foundation, catalysts specifically tailored for this substrate could unlock new synthetic possibilities.

Lewis Acid Catalysis: The development of chiral Lewis acids for the asymmetric ring-opening of this epoxide is a promising avenue. Catalytic systems that can effectively differentiate between the two electrophilic carbons of the oxirane ring will be crucial for accessing enantiomerically pure products.

Transition Metal Catalysis: The use of transition metal complexes, such as those based on iron, for the reductive opening of epoxides has shown promise for related compounds. unimi.it Future research could explore a wider range of transition metals and ligands to improve reaction efficiency and selectivity for this compound.

Organocatalysis: Organocatalysts offer a metal-free alternative for epoxide activation. researchgate.net Designing new chiral organocatalysts could provide a sustainable and efficient method for the enantioselective transformation of this compound.

Exploration of Under-researched Reactivity Modes

Beyond simple nucleophilic ring-opening, future research can delve into less conventional transformations of this compound.

Rearrangement Reactions: Investigating acid- or metal-catalyzed rearrangement reactions could lead to the formation of valuable trifluoromethylated aldehydes, ketones, or allylic alcohols.

Cycloaddition Reactions: The potential of this compound to participate in cycloaddition reactions, either directly or after conversion to a reactive intermediate, remains largely unexplored. Such reactions could provide rapid access to complex carbocyclic and heterocyclic scaffolds.

Radical Reactions: The trifluoromethyl group can influence the radical chemistry of the molecule. Exploring radical-mediated ring-opening and functionalization could lead to novel synthetic methodologies.

Integration into Complex Natural Product Synthesis Strategies

The trifluoromethyl group is increasingly recognized as a valuable substituent in medicinal chemistry due to its ability to modulate the metabolic stability and pharmacokinetic properties of drug candidates. mdpi.com The incorporation of this compound into the synthesis of complex, biologically active natural products or their analogs represents a significant future research direction.

Asymmetric Synthesis: The development of stereocontrolled methods for the incorporation of the this compound unit will be essential for its application in the synthesis of chiral natural products. jst.go.jp

Target-Oriented Synthesis: Identifying natural products where the introduction of a trifluoromethylated quaternary center could enhance biological activity will guide the application of this building block in total synthesis. The use of photochemical methods, such as [2+2] photocycloadditions, has been instrumental in constructing complex molecular architectures found in natural products and could be adapted for derivatives of this compound. nih.gov

Advancements in Sustainable and Green Chemistry Approaches for its Synthesis and Transformations

In line with the growing emphasis on environmentally benign chemical processes, future research will likely focus on developing greener methods for the synthesis and subsequent reactions of this compound.

Greener Synthesis of the Epoxide: Developing catalytic, atom-economical methods for the epoxidation of the corresponding alkene precursor will be a key focus. acs.org This includes the use of safer oxidizing agents and solvent-free or aqueous reaction conditions. nih.gov

Flow Chemistry: The use of flow chemistry can offer significant advantages in terms of safety, efficiency, and scalability for reactions involving potentially hazardous reagents or intermediates. rsc.org

Biocatalysis: Exploring enzymatic resolutions or desymmetrization of the epoxide could provide highly enantioselective routes to valuable chiral building blocks.

Synergistic Application of Experimental and Computational Methodologies

The combination of experimental work and computational modeling will be instrumental in accelerating progress in all the aforementioned research areas.

Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the reaction mechanisms of the transformations of this compound. unimi.itbeilstein-journals.org This understanding can guide the design of more efficient and selective catalysts and reaction conditions.

Predictive Modeling: Computational screening of potential catalysts and substrates can help to prioritize experimental efforts and identify promising new reaction pathways. nih.gov

Spectroscopic Analysis: Advanced spectroscopic techniques, in conjunction with computational predictions, will be crucial for the unambiguous characterization of the products and intermediates formed in the reactions of this epoxide.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Benzyl-2-(trifluoromethyl)oxirane, and how can stereochemical control be achieved?

- Methodology : The compound can be synthesized via epoxidation of a trifluoromethyl-substituted alkene using peracid oxidants (e.g., mCPBA) or through nucleophilic ring-opening of epichlorohydrin derivatives. Stereochemical control is achieved using chiral catalysts (e.g., Jacobsen-Katsuki catalysts) or enantioselective reagents. For example, (S)-2-((R)-fluoro(phenyl)methyl)oxirane synthesis involves asymmetric fluorination and epoxidation steps, as detailed in multi-step protocols .

- Key considerations : Monitor reaction kinetics via HPLC or chiral GC to confirm enantiomeric excess (ee). Use X-ray crystallography or NOESY NMR to validate stereochemistry.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) or gas chromatography (GC) coupled with mass spectrometry (GC-MS).

- Structural confirmation : and NMR to identify trifluoromethyl (-CF) and benzyl groups. High-resolution mass spectrometry (HRMS) for molecular formula validation (e.g., CHFO, M.W. 218.17) .

- Note : Ensure anhydrous conditions during analysis to avoid hydrolysis of the oxirane ring.

Q. What are the optimal reaction conditions for avoiding ring-opening side reactions during synthesis?

- Methodology : Use aprotic solvents (e.g., dichloromethane, THF) and low temperatures (−20°C to 0°C) to stabilize the oxirane ring. Additives like molecular sieves or Lewis acids (e.g., BF-OEt) can suppress nucleophilic attacks. Monitor reaction progress via in situ IR spectroscopy to detect epoxide formation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the regioselectivity of oxirane ring-opening reactions?

- Methodology : Perform density functional theory (DFT) calculations to map transition states and compare with experimental results (e.g., nucleophilic attack at the less hindered carbon). Kinetic studies using NMR can track intermediates. For example, the electron-withdrawing -CF group directs nucleophiles to the benzyl-substituted carbon due to inductive effects .

- Data contradiction : Some studies report competing pathways under acidic vs. basic conditions. Reconcile discrepancies using kinetic isotope effects or substituent variation experiments.

Q. What role does this compound play in modifying polymer properties, such as dielectric constants?

- Methodology : Incorporate the compound into cyanate ester resins via copolymerization to enhance thermal stability and reduce dielectric constants. For instance, 2-((3-(trifluoromethyl)phenoxy)methyl)oxirane (TFMPMO) reduces the dielectric constant of resins to <2.5 while maintaining mechanical strength. Characterize using thermogravimetric analysis (TGA) and impedance spectroscopy .

- Experimental design : Vary the molar ratio of TFMPMO to base resin (e.g., bisphenol A dicyanate ester) and correlate with dielectric/mechanical performance.

Q. How can computational models predict the environmental persistence or toxicity of this compound?

- Methodology : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives or bioaccumulation potential. Compare with structurally similar PFAS (e.g., trifluoro(trifluoromethyl)oxirane, HFPO) flagged by the EPA for toxicity testing. Validate predictions via microbial degradation assays or zebrafish embryo toxicity studies .

Key Challenges and Research Gaps

- Stereochemical stability : The oxirane ring may racemize under acidic/basic conditions; investigate using time-resolved circular dichroism (CD).

- Ecotoxicology : Limited data on aquatic toxicity; prioritize OECD 203 (fish acute toxicity) or algal growth inhibition tests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.